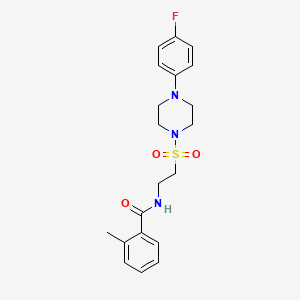

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide

Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a sulfonamide-linked ethyl chain terminating in a 2-methylbenzamide moiety. The sulfonyl group enhances metabolic stability, while the fluorophenyl substituent may influence lipophilicity and target binding affinity.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c1-16-4-2-3-5-19(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTWPNQRIEGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Methylbenzamide: The final step involves coupling the sulfonylated piperazine derivative with 2-methylbenzamide under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, influencing signal transduction pathways and modulating biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Piperazine-Sulfonamide Families

Bis(4-Fluorophenyl)methylpiperazine Derivatives (Compounds 6h, 6i, 6j)

- Structure: These compounds share a piperazine core but feature a bis(4-fluorophenyl)methyl group instead of a single 4-fluorophenyl substituent. The sulfonamide linkage connects to a benzene ring with sulfamoylamino groups rather than a 2-methylbenzamide .

- Physical Properties :

- Melting Points: 132–230°C (broader range vs. target compound, likely due to bulkier bis-fluorophenyl groups).

- Synthesis Yields: Varied (exact yield for the target compound unspecified in evidence).

Dichlorophenylpiperazine-Pentanamide Hybrid (Compound 7o)

- Structure : Features a 2,4-dichlorophenylpiperazine linked to a pyridinylphenylpentanamide. Unlike the target compound, this structure includes a pentanamide chain and a pyridine ring .

- The pentanamide chain may improve blood-brain barrier permeability compared to the target’s benzamide .

Piperidine-Sulfonamide Derivatives (Compounds 2e, 2f)

- Structure : These compounds replace the piperazine core with a piperidine ring and incorporate tert-butylphenyl or biphenyl groups. The sulfonamide connects to a benzenesulfonamide rather than a benzamide .

- Synthesis : Purified via silica column chromatography (similar to methods in ), with yields of 66–75%.

Comparison of Substituent Effects

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is a synthetic compound with a complex structure that suggests significant potential for various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Compound Structure and Properties

The compound features a fluorophenyl group , a piperazine ring , and a sulfonyl group connected by an ethyl linker to a benzamide moiety. These structural elements contribute to its biological activity and solubility, enhancing its binding affinity to specific biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

- Anticancer Properties : Related compounds have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also serve as an anticancer agent .

- Serotonin Receptor Modulation : The compound's interaction with serotonin receptors suggests its potential use in treating neuropsychiatric disorders. Specifically, it may act as an antagonist at the 5-HT1A receptor, which is implicated in mood regulation .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, inhibiting their activity. For instance:

- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or membrane integrity, leading to cell death .

- Serotonin Receptor Interaction : By binding to serotonin receptors, the compound may modulate neurotransmitter release, affecting physiological responses such as hypotension and mood stabilization .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the same class. For instance:

- Antitumor Activity : A study evaluated various benzamide derivatives for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound showed promising results with low IC50 values, indicating potent antitumor activity .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target enzymes, with docking simulations revealing favorable interactions that enhance its inhibitory potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.